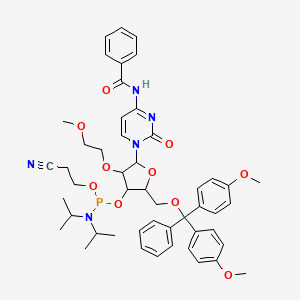
2'-O-MOE-rC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-O-Methoxyethyl-ribocytidine (2’-O-MOE-rC) is a chemically modified nucleoside used in the synthesis of antisense oligonucleotides. This modification involves the addition of a methoxyethyl group at the 2’ position of the ribose sugar, which enhances the stability and binding affinity of the oligonucleotide. 2’-O-MOE-rC is widely used in therapeutic applications due to its improved nuclease resistance and reduced toxicity compared to unmodified nucleotides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Methoxyethyl-ribocytidine typically involves the following steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of ribocytidine is protected using a dimethoxytrityl (DMT) group.
Introduction of the 2’-O-methoxyethyl group: The 2’-hydroxyl group is then reacted with methoxyethyl chloride in the presence of a base such as sodium hydride to introduce the methoxyethyl group.
Deprotection of the 5’-hydroxyl group: The DMT group is removed under acidic conditions to yield 2’-O-Methoxyethyl-ribocytidine.
Industrial Production Methods
Industrial production of 2’-O-Methoxyethyl-ribocytidine follows similar synthetic routes but on a larger scale. The process involves:
Large-scale protection and deprotection steps: Using automated synthesizers to handle large quantities of reagents.
Purification: High-performance liquid chromatography (HPLC) is used to purify the final product to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2’-O-Methoxyethyl-ribocytidine undergoes various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized under specific conditions.
Reduction: The ribose ring can be reduced to form deoxyribose derivatives.
Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products
Oxidation: Oxidized derivatives of 2’-O-Methoxyethyl-ribocytidine.
Reduction: Deoxyribose derivatives.
Substitution: Various substituted nucleosides depending on the reagents used.
Scientific Research Applications
2’-O-Methoxyethyl-ribocytidine has numerous applications in scientific research:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions.
Biology: Employed in gene silencing studies and as a tool for investigating gene function.
Medicine: Integral in the development of antisense oligonucleotide therapies for treating genetic disorders.
Industry: Utilized in the production of therapeutic oligonucleotides and as a component in diagnostic assays
Mechanism of Action
2’-O-Methoxyethyl-ribocytidine exerts its effects by enhancing the stability and binding affinity of antisense oligonucleotides. The methoxyethyl group at the 2’ position of the ribose sugar increases resistance to nuclease degradation, allowing the oligonucleotide to persist longer in biological systems. This modification also reduces non-specific protein binding, thereby lowering toxicity. The primary molecular target is the complementary RNA sequence, where the modified oligonucleotide binds and inhibits gene expression through mechanisms such as RNase H-mediated cleavage .
Comparison with Similar Compounds
2’-O-Methoxyethyl-ribocytidine is compared with other similar compounds such as:
2’-O-Methyl-ribocytidine: Similar in structure but with a methyl group instead of a methoxyethyl group.
2’-Fluoro-ribocytidine: Contains a fluorine atom at the 2’ position.
Phosphorothioate-modified nucleotides: These have a sulfur atom replacing one of the non-bridging oxygen atoms in the phosphate backbone.
2’-O-Methoxyethyl-ribocytidine stands out due to its balanced properties of high stability, reduced toxicity, and improved binding affinity, making it a preferred choice for therapeutic applications .
Properties
IUPAC Name |
N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H58N5O10P/c1-34(2)54(35(3)4)65(62-30-14-28-50)64-44-42(63-47(45(44)60-32-31-57-5)53-29-27-43(52-48(53)56)51-46(55)36-15-10-8-11-16-36)33-61-49(37-17-12-9-13-18-37,38-19-23-40(58-6)24-20-38)39-21-25-41(59-7)26-22-39/h8-13,15-27,29,34-35,42,44-45,47H,14,30-33H2,1-7H3,(H,51,52,55,56) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAFVTVZPQIFRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OCCOC)N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H58N5O10P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
908.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
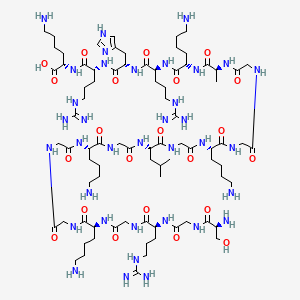
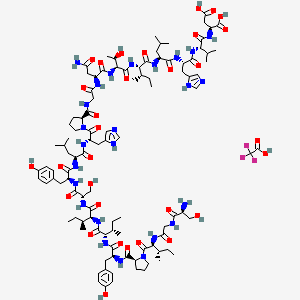
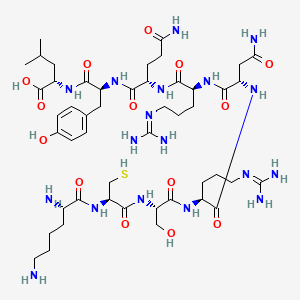
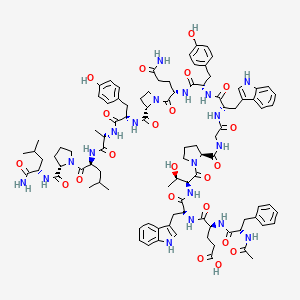
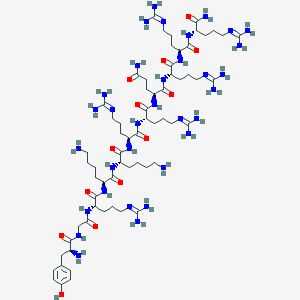

![N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B10857694.png)
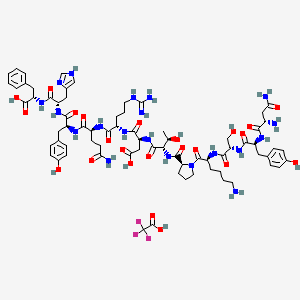
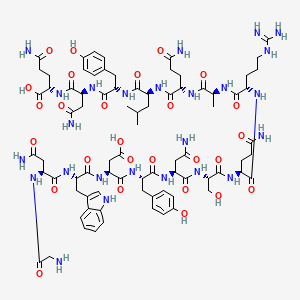
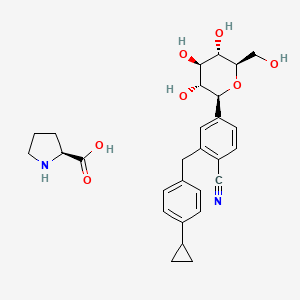
![[(1S)-1-[5-[4-[4-[(3-chloropyridin-2-yl)-[(3R)-piperidin-3-yl]carbamoyl]-2-fluorophenyl]-2-methylpyrazol-3-yl]tetrazol-1-yl]ethyl] ethyl carbonate;hydrochloride](/img/structure/B10857735.png)
![(2S)-2-amino-3-[(3-fluorophenyl)-(2-phenylmethoxyphenyl)methoxy]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10857742.png)
![5-(1-butylbenzimidazol-2-yl)-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]indazole](/img/structure/B10857743.png)
![(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracene-2-carboxylic acid](/img/structure/B10857757.png)
